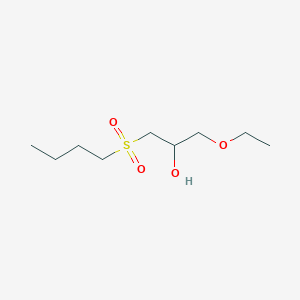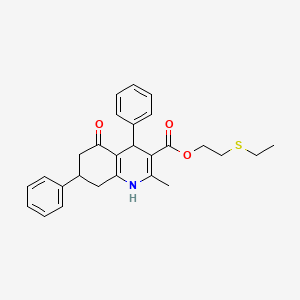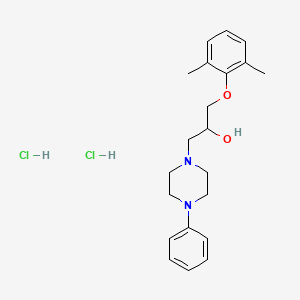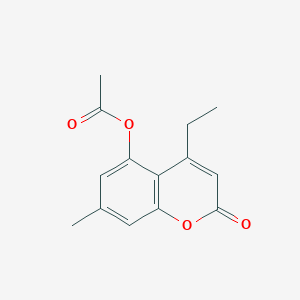![molecular formula C19H22N2O3 B5116426 3-[1-(3-furoyl)-4-piperidinyl]-N-phenylpropanamide](/img/structure/B5116426.png)
3-[1-(3-furoyl)-4-piperidinyl]-N-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(3-furoyl)-4-piperidinyl]-N-phenylpropanamide, commonly known as FPPP, is a chemical compound that belongs to the class of designer drugs. It is a potent psychoactive substance that has been used for recreational purposes. The chemical structure of FPPP is similar to other illicit drugs such as amphetamines and cathinones.
Wirkmechanismus
FPPP acts by inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, resulting in its psychoactive effects. FPPP also acts as a monoamine oxidase inhibitor, which further enhances its effects on the central nervous system.
Biochemical and Physiological Effects
FPPP has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of glucose and fatty acids into the bloodstream, leading to increased energy levels. FPPP has been shown to have neurotoxic effects on the brain, leading to long-term damage to the central nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
FPPP has several advantages for lab experiments. It is a potent stimulant that can be used to investigate the effects of dopamine, norepinephrine, and serotonin on the brain. It can also be used to investigate the potential of new drugs for the treatment of depression and other psychiatric disorders. However, FPPP has several limitations for lab experiments. It is a potent psychoactive substance that can be dangerous if not handled properly. It also has neurotoxic effects on the brain, which can lead to long-term damage.
Zukünftige Richtungen
There are several future directions for research on FPPP. One area of research is the investigation of its potential as a treatment for depression and other psychiatric disorders. Another area is the development of new drugs that target the dopamine, norepinephrine, and serotonin systems in the brain. Additionally, research can be done to investigate the long-term effects of FPPP on the central nervous system and its potential for addiction.
Conclusion
In conclusion, FPPP is a potent psychoactive substance that has been used for recreational purposes. It has also been used in scientific research to investigate its effects on the central nervous system. FPPP acts by inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain, leading to its psychoactive effects. FPPP has several advantages for lab experiments, but it also has limitations and potential dangers. Further research is needed to investigate its potential as a treatment for depression and other psychiatric disorders, as well as its long-term effects on the central nervous system.
Synthesemethoden
FPPP can be synthesized through several methods, including the reaction between 3-furoic acid and piperidine, followed by the reaction with N-phenylpropanamide. Another method involves the reaction between Furfural and Piperidine, followed by the reaction with N-phenylpropanamide. These methods have been described in the literature, and they provide a reliable synthesis route for FPPP.
Wissenschaftliche Forschungsanwendungen
FPPP has been used in scientific research to investigate its effects on the central nervous system. Studies have shown that FPPP acts as a potent stimulant, similar to other illicit drugs such as amphetamines and cathinones. FPPP has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to its psychoactive effects. FPPP has also been used in studies to investigate its potential as a treatment for depression and other psychiatric disorders.
Eigenschaften
IUPAC Name |
3-[1-(furan-3-carbonyl)piperidin-4-yl]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c22-18(20-17-4-2-1-3-5-17)7-6-15-8-11-21(12-9-15)19(23)16-10-13-24-14-16/h1-5,10,13-15H,6-9,11-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXVISXZQAKPLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NC2=CC=CC=C2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-chloro-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5116356.png)
![2-[(2,4-dichlorophenoxy)methyl]-1-(3-phenylpropyl)-1H-benzimidazole](/img/structure/B5116363.png)
![8-chloro-N'-[1-(2-isopropoxyphenyl)ethylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B5116380.png)
![2-(3-pyridinyl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)acetamide](/img/structure/B5116381.png)

![2-(5-chloro-1H-benzimidazol-2-yl)-N-methyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine](/img/structure/B5116388.png)
![6-(2-methoxy-1-naphthyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5116398.png)

![4-acetyl-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5116400.png)




![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-isobutyl-2-pyridinamine](/img/structure/B5116443.png)
